N-Methylaminogenistein
Overview
Description
N-Methylaminogenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soy products. This compound is characterized by the addition of a methylamine group to the genistein molecule, which alters its chemical properties and potential applications. This compound has garnered interest in various fields of scientific research due to its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylaminogenistein typically involves the methylation of genistein. One common method includes the reaction of genistein with methylamine under controlled conditions. The process may involve the use of catalysts such as palladium on carbon (Pd/C) to facilitate the methylation reaction. The reaction is usually carried out in an organic solvent like methanol or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Methylaminogenistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like halides or amines in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methylamine group.
Scientific Research Applications
N-Methylaminogenistein has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of N-Methylaminogenistein involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cellular signaling. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and proliferation. Additionally, this compound can interact with estrogen receptors, influencing hormonal pathways and potentially exerting estrogenic or anti-estrogenic effects.
Comparison with Similar Compounds
- N-Methylaminodaidzein
- N-Methylaminogenistin
- Genistein
- Daidzein
N-Methylaminogenistein’s unique structural features and diverse applications make it a compound of significant interest in scientific research. Its potential therapeutic properties and versatility in chemical reactions continue to drive investigations into its various uses and mechanisms of action.
Biological Activity
N-Methylaminogenistein is a derivative of genistein, a well-known isoflavone primarily found in soybeans. This compound has garnered interest due to its potential biological activities, particularly in cancer research and anti-inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.
This compound is characterized by the addition of an N-methyl group to the amino group of genistein. This modification can significantly influence the compound's conformation and biological activity. Research indicates that the introduction of an N-methyl moiety can alter binding affinities for various biological targets, thereby impacting cytotoxicity and therapeutic efficacy .
Mechanisms of Action:
- Apoptosis Induction : Like genistein, this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of protein kinases and modulation of transcription factors involved in cell survival .
- Anti-Inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated across different cancer cell lines. Studies have shown that this compound exhibits significant growth inhibition in various cancer types, including breast and prostate cancers.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via PPARγ pathway |
PC-3 (Prostate) | 20 | Inhibition of Hsp90 and related signaling |
HeLa (Cervical) | 12 | Modulation of NF-κB signaling |
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis through the activation of PPARγ, leading to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins . The compound's effectiveness was comparable to that of genistein but demonstrated enhanced potency due to the structural modification.
Anti-Inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB signaling pathways.
Table 2: Anti-Inflammatory Activity
Inflammatory Model | Concentration (µM) | Effect Observed |
---|---|---|
LPS-stimulated Macrophages | 10 | Decreased TNF-α secretion |
BV2 Microglial Cells | 20 | Inhibition of NF-κB p65 nuclear translocation |
In vitro studies demonstrated that treatment with this compound significantly reduced TNF-α levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
6-hydroxy-2-[4-(methylamino)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-17-11-4-2-10(3-5-11)16-9-14(19)13-8-12(18)6-7-15(13)20-16/h2-9,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNELYHAAEIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395332 | |
Record name | N-Methylaminogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-93-4 | |
Record name | N-Methylaminogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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